3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile dihydrochloride
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Overview
Description
3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile dihydrochloride is a chemical compound with the molecular formula C10H11N32ClH It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 3-methyl-2-cyanopyridine with a suitable reducing agent to form the tetrahydro derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.
Biological Research: It is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another naphthyridine derivative with similar structural features but different functional groups.
2,7-Naphthyridine: Shares the naphthyridine core but differs in the position of nitrogen atoms and substituents.
Uniqueness
3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and stability. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
2169998-46-1 |
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Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-10(4-11)9-2-3-12-5-8(9)6-13-7;/h6,12H,2-3,5H2,1H3;1H |
InChI Key |
XLWHBJGKKXJQLQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2CNCCC2=C1C#N.Cl.Cl |
Canonical SMILES |
CC1=NC=C2CNCCC2=C1C#N.Cl |
solubility |
not available |
Origin of Product |
United States |
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